molecular formula C12H11BrClN3O B14902422 5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide

5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide

Cat. No.: B14902422
M. Wt: 328.59 g/mol
InChI Key: GQDZUZZOBIBNPM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the benzene ring.

    Formation of Pyrazole Moiety: The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The brominated and chlorinated benzene derivative is then coupled with the pyrazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-(pyrazol-5-ylmethyl)benzamide
  • 5-Bromo-2-chloro-N-(1-methylpyrazol-4-ylmethyl)benzamide
  • 5-Bromo-2-chloro-N-(1-methylpyrazol-3-ylmethyl)benzamide

Uniqueness

5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide is unique due to the specific positioning of the bromine, chlorine, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H11BrClN3O

Molecular Weight

328.59 g/mol

IUPAC Name

5-bromo-2-chloro-N-[(2-methylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C12H11BrClN3O/c1-17-9(4-5-16-17)7-15-12(18)10-6-8(13)2-3-11(10)14/h2-6H,7H2,1H3,(H,15,18)

InChI Key

GQDZUZZOBIBNPM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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